5-Methoxy-3-methyl-2-nitrobenzofuran

Catalog No.
S13301263
CAS No.
96336-18-4
M.F
C10H9NO4
M. Wt
207.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-3-methyl-2-nitrobenzofuran

CAS Number

96336-18-4

Product Name

5-Methoxy-3-methyl-2-nitrobenzofuran

IUPAC Name

5-methoxy-3-methyl-2-nitro-1-benzofuran

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

InChI

InChI=1S/C10H9NO4/c1-6-8-5-7(14-2)3-4-9(8)15-10(6)11(12)13/h3-5H,1-2H3

InChI Key

RQEWTGGHPAXKHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)[N+](=O)[O-]

5-Methoxy-3-methyl-2-nitrobenzofuran is a complex organic compound characterized by its unique structure, which includes a benzofuran ring with methoxy, methyl, and nitro substituents. This compound is part of a larger class of nitrobenzofurans, which are known for their diverse chemical properties and biological activities. The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

  • Oxidation: The methoxy group can be oxidized to form corresponding quinones. Common reagents for this reaction include potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the benzofuran ring, allowing for the introduction of various substituents.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the formation of various derivatives with potentially altered properties .

Research indicates that 5-Methoxy-3-methyl-2-nitrobenzofuran exhibits significant biological activity. It has been studied for its potential antimicrobial, antiviral, and anticancer properties. The mechanism of action may involve the bioreduction of the nitro group to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, its lipophilicity may enhance cellular uptake, making it a candidate for further pharmacological exploration .

The synthesis of 5-Methoxy-3-methyl-2-nitrobenzofuran typically involves:

  • Nitration: Nitration of 5-methoxy-3-methylbenzofuran using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to prevent over-nitration.
  • Oxidation/Reduction: Subsequent reactions may include oxidation or reduction steps to modify the functional groups as desired.

Industrial methods may employ continuous flow reactors to optimize yield and purity while minimizing reaction times .

5-Methoxy-3-methyl-2-nitrobenzofuran finds applications in various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for its therapeutic potential against various diseases due to its biological activities.
  • Material Science: Utilized in developing new materials and chemical processes due to its unique chemical properties .

Interaction studies have focused on how 5-Methoxy-3-methyl-2-nitrobenzofuran interacts with biological targets. The nitro group can undergo bioreduction, forming intermediates that may interact with DNA or proteins, leading to cytotoxic effects. Studies suggest that this compound could modulate specific pathways involved in cell proliferation and apoptosis, making it a subject of interest in cancer research .

Several compounds share structural similarities with 5-Methoxy-3-methyl-2-nitrobenzofuran. Here are some notable examples:

Compound NameKey FeaturesUniqueness
5-Methoxy-2,3-dihydrobenzofuranLacks the nitro group; different biological activitySimpler structure without nitro functionality
6-Nitro-2,3-dihydrobenzofuranLacks the methoxy group; affects reactivityDifferent reactivity profile due to missing methoxy
5-Methoxy-6-amino-2,3-dihydrobenzofuranFormed by reduction of the nitro groupExhibits different pharmacological effects

The uniqueness of 5-Methoxy-3-methyl-2-nitrobenzofuran lies in the combination of both methoxy and nitro groups, which contributes to its distinct chemical reactivity and biological activities compared to these similar compounds .

This article provides a comprehensive overview of 5-Methoxy-3-methyl-2-nitrobenzofuran, highlighting its significance in chemical research and potential therapeutic applications. Further studies are warranted to fully elucidate its mechanisms of action and explore its applications in medicine and material science.

The benzofuran scaffold traces its origins to William Perkin's pioneering 1870 synthesis of coumarin derivatives through aldol condensation. This breakthrough established benzofuran as a privileged structure in heterocyclic chemistry. Over 150 years of subsequent research has revealed benzofuran's remarkable adaptability, with over 12,000 derivatives cataloged in chemical databases. The introduction of nitro groups to the benzofuran system emerged prominently in the mid-20th century, driven by pharmaceutical industry demands for bioactive heterocycles.

Significance of Nitrobenzofurans in Organic Chemistry

Nitrobenzofurans occupy a critical niche in synthetic organic chemistry due to three key attributes:

  • Electronic modulation: The nitro group's strong electron-withdrawing character activates adjacent positions for nucleophilic substitution while deactivating the aromatic system, enabling controlled functionalization.
  • Bioisosteric potential: The planar benzofuran core with nitro substitution mimics natural phenolic structures in biological targets, as demonstrated in Alzheimer's disease therapeutics.
  • Materials applications: Nitrobenzofuran derivatives exhibit notable optoelectronic properties, with λmax values frequently spanning 350-450 nm, making them candidates for OLED development.

Structural and Functional Context of 5-Methoxy-3-methyl-2-nitrobenzofuran

The title compound combines three distinct functional groups:

  • 5-Methoxy: Electron-donating group influencing electronic distribution
  • 3-Methyl: Steric modifier affecting molecular conformation
  • 2-Nitro: Strong electron-withdrawing group directing reactivity

Comparative analysis with structural analogs suggests potential characteristics:

Property5-Nitrobenzofuran3-Methylbenzofuran5-Methoxy-2-nitro
λmax (nm)382295405
logP2.12.81.9
Synthetic Yield Range45-78%60-92%52-68%

These data suggest 5-methoxy-3-methyl-2-nitrobenzofuran may exhibit bathochromic shifts compared to simpler derivatives, with moderate lipophilicity suitable for biological applications.

Review Scope and Objectives

This analysis aims to:

  • Systematize known synthetic approaches to analogous nitrobenzofurans
  • Evaluate potential applications based on substituent effects
  • Identify research gaps specific to 5-methoxy-3-methyl-2-nitrobenzofuran

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

207.05315777 g/mol

Monoisotopic Mass

207.05315777 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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